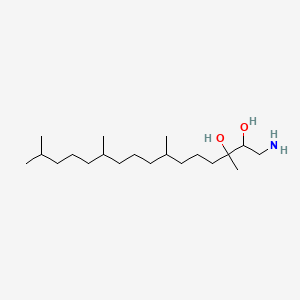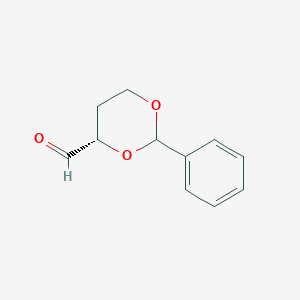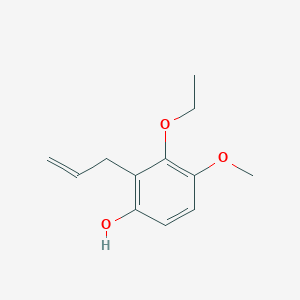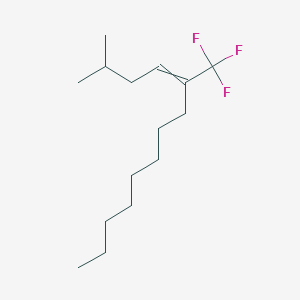
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- is a chemical compound known for its unique structure and properties This compound is a derivative of hexadecanediol, featuring an amino group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process might include continuous flow reactions and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various amino or alkyl derivatives .
Scientific Research Applications
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Phytol Alcohol: A component of chlorophyll with similar structural features.
Sphinganine: A sphingolipid with comparable amino and hydroxyl groups.
Hexadecanoic Acid Derivatives: Compounds with similar carbon chain lengths and functional groups.
Uniqueness
What sets 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- apart is its specific combination of functional groups and methyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
519753-31-2 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-amino-3,7,11,15-tetramethylhexadecane-2,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,22-23H,6-15,21H2,1-5H3 |
InChI Key |
GZAIZOYWNWIFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)

![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)


![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)

